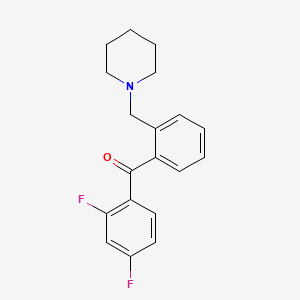

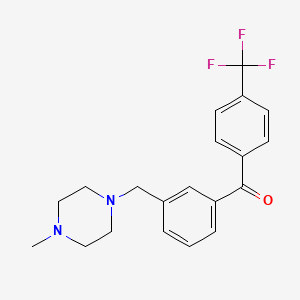

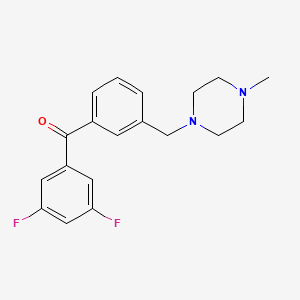

2,4-Difluoro-2'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,4-Difluoro-2'-piperidinomethyl benzophenone is a chemical entity that has been explored in the context of neuroleptic agents and other bioactive heterocycles. It is related to compounds that have been synthesized for various applications, including metabolic studies and antiproliferative activity assessments.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the Friedel-Crafts reaction, ketalization, and catalytic hydrogenolysis. For instance, a neuroleptic agent was synthesized starting from cyclopropyl 2,4-difluorophenyl ketone, which was prepared from cyclopropane-carboxylic acid and m-difluoro-benzene. This compound was then subjected to ring-opening, ketalization, condensation with piperidine, and subsequent hydrolysis and benzylamination to yield the final product . Another synthesis approach mentioned involves the Suzuki–Miyaura cross-coupling reaction, which demonstrates site-selective functionalization of benzophenone derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, LC-MS, and X-ray diffraction studies. For example, a novel bioactive heterocycle was found to crystallize in the monoclinic crystal system with a specific space group. The piperidine and morpholine rings in this compound adopt a chair conformation, while the benzisoxazole ring remains planar . These structural details are crucial for understanding the compound's potential interactions and stability.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions to achieve the desired selectivity and yield. The Suzuki–Miyaura cross-coupling reaction, for example, is used to selectively functionalize the benzophenone core at the less sterically hindered position . The synthesis of neuroleptic agents also involves a series of reactions, including ketalization and debenzylation, to introduce the necessary functional groups onto the benzophenone backbone .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,4-Difluoro-2'-piperidinomethyl benzophenone are not detailed in the provided papers, the properties of similar compounds can be inferred. The stability of these molecules is often attributed to intra- and intermolecular hydrogen bonding, as evidenced by the structural analysis . The presence of fluorine atoms and other functional groups like trifluoromethylphenyl and morpholino groups can significantly influence the compound's reactivity, polarity, and overall chemical behavior.

Wissenschaftliche Forschungsanwendungen

Thermal and Optical Studies : Karthik et al. (2021) studied a compound synthesized by substituting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with Dichloro-benzenesulfonylchloride. The study focused on the compound's thermal properties, structure, and optical characteristics, including X-ray diffraction studies and Hirshfeld surface analysis (Karthik et al., 2021).

Magnetic Properties in Hybrid Materials : Hu et al. (2009) utilized a derivative of benzophenone, benzophenone-2,4'-dicarboxylate, as a polytopic linker in creating laminar inorganic-organic hybrid materials. These materials displayed single-chain magnet behavior, highlighting the potential use of benzophenone derivatives in magnetic applications (Hu et al., 2009).

Photosensitisers in Polyethylene Degradation : Acosta et al. (1996) synthesized additives by substituting benzophenone, exploring their use as photosensitisers for controlling the thermal and photo-oxidation of polyolefins. This research has implications for polymer degradation and recycling processes (Acosta et al., 1996).

Extraction and Preconcentration in Analytical Chemistry : Li et al. (2015) investigated the use of a metal-organic framework, MIL-101, for extracting benzophenone derivatives from samples, demonstrating the role of these compounds in advanced material-based extraction methods in analytical chemistry (Li et al., 2015).

Photochemistry in Biological and Material Science : Dormán et al. (2016) explored the photochemical properties of benzophenone, highlighting its applications in biological chemistry, bioorganic chemistry, and material science. This study emphasized the versatility of benzophenone photophores in various scientific fields (Dormán et al., 2016).

Antimicrobial Activity : Mallesha and Mohana (2014) synthesized new derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and evaluated their in vitro antibacterial and antifungal activities. This research demonstrates the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Water Treatment and Environmental Concerns : Yang and Ying (2013) investigated the oxidation of benzophenone-3 by aqueous ferrate(VI), a study relevant to understanding the environmental impact and removal methods for benzophenone derivatives in water treatment processes (Yang & Ying, 2013).

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATOVUMEHYHWOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643616 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-2'-piperidinomethyl benzophenone | |

CAS RN |

898773-75-6 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)